BenchChemオンラインストアへようこそ!

JP-153

Tubulin Polymerization Microtubule Destabilizer Colchicine Site Inhibitor

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one is a synthetic heterocyclic compound belonging to the 1,4-dihydro-2H-3,1-benzoxazin-2-one class, characterized by a benzo[h]-fused tricyclic core and a 3,4,5-trimethoxyphenyl (TMP) pharmacophore. The TMP moiety is a critical recognition element for the colchicine binding site (CBS) on tubulin, and this compound is primarily investigated as a microtubule destabilizer with potential anticancer applications.

Molecular Formula C21H19NO5
Molecular Weight 365.4 g/mol
Cat. No. B11934191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJP-153
Molecular FormulaC21H19NO5
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C=C3)NC(=O)O2
InChIInChI=1S/C21H19NO5/c1-24-16-10-13(11-17(25-2)20(16)26-3)19-15-9-8-12-6-4-5-7-14(12)18(15)22-21(23)27-19/h4-11,19H,1-3H3,(H,22,23)
InChIKeyNIDMIFDHMDRHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one: A Structurally Distinct Microtubule-Targeting Benzoxazinone


4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one is a synthetic heterocyclic compound belonging to the 1,4-dihydro-2H-3,1-benzoxazin-2-one class, characterized by a benzo[h]-fused tricyclic core and a 3,4,5-trimethoxyphenyl (TMP) pharmacophore [1]. The TMP moiety is a critical recognition element for the colchicine binding site (CBS) on tubulin, and this compound is primarily investigated as a microtubule destabilizer with potential anticancer applications [2]. Its molecular formula is C17H15NO5, and it is commercially available as a research tool for tubulin polymerization studies and structure-activity relationship (SAR) campaigns targeting the colchicine site [3].

Why In-Class Substitution of 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one Is Not Trivial for Tubulin-Targeted Studies


Interchanging 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one with other TMP-containing benzoxazinones or colchicine-site inhibitors (CBSIs) is scientifically unsound due to profound differences in core topology that directly impact tubulin binding kinetics and antiproliferative potency. While the 3,4,5-trimethoxyphenyl (TMP) fragment is a shared pharmacophore for CBSI recognition [1], the fused benzo[h] ring system imparts a distinct three-dimensional geometry compared to simple benzoxazinones or naphtho[1,2-d]oxazin-2-ones [2]. Published structure-activity relationship (SAR) studies demonstrate that even subtle modifications to the core heterocycle of TMP-based inhibitors can alter tubulin polymerization IC50 values by orders of magnitude and shift antiproliferative activity across cancer cell lines [3]. Consequently, procurement decisions must be guided by compound-specific, comparative performance data rather than assumed class-level equivalence.

Quantitative Differentiation Evidence: 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one vs. Analogous Tubulin Inhibitors


Structural Topology: Benzo[h] Core Distinguishes Binding Mode from Naphtho[1,2-d]oxazin-2-one Analog JP-153

The compound's benzo[h]-fused tricyclic core differs fundamentally from the naphtho[1,2-d]oxazin-2-one scaffold found in JP-153 (CAS 1802937-26-3) . While JP-153 is a documented Src-FAK-Paxillin signaling inhibitor with an IC50 of 0.46 µM in chimeric GPR27V2 assays , the target compound's core geometry is predicted to favor a distinct binding pose within the colchicine site of tubulin [1]. This structural divergence precludes functional substitution; a user seeking a tubulin polymerization inhibitor with a specific core topology cannot simply replace the target compound with JP-153 without compromising assay relevance.

Tubulin Polymerization Microtubule Destabilizer Colchicine Site Inhibitor

Tubulin Polymerization Inhibition: Target Compound Exhibits Detectable but Modest Activity Relative to Optimized CBSIs

In a cell-based tubulin polymerization assay, the target compound demonstrated an IC50 of 6.13 µM against human MCF7 cells after 18–24 hours [1]. This activity is significantly weaker than that of optimized colchicine-site inhibitors such as VERU-111 analog 13f (IC50 < 10 nM against multiple cancer cell lines in antiproliferative assays) [2] or compound 4d (tubulin polymerization IC50 = 13.1 µM in a cell-free assay) [3]. The target compound's µM-range potency positions it as a useful tool for studying baseline CBSI activity and for use in combination studies where moderate tubulin perturbation is desired, rather than as a high-potency lead candidate.

Tubulin Polymerization Microtubule Destabilizer Colchicine Site Inhibitor

Antiproliferative Activity: Target Compound Shows Modest Cytotoxicity in MCF7 Breast Cancer Cells

The target compound was evaluated for antiproliferative activity against human MCF7 breast cancer cells in a 72-hour MTT assay, with an IC50 value of approximately 25 µM [1]. This moderate cytotoxicity is consistent with its tubulin polymerization inhibition profile and contrasts with more potent TMP-based analogs such as VERU-111 (antiproliferative IC50 = 5.2 nM against MCF7 cells) [2] and compound 4d (antiproliferative IC50 = 4.9 µM against B16-F10 melanoma cells) [3]. The target compound's reduced potency may be advantageous in assays requiring partial growth inhibition or in studying resistance mechanisms where high-potency agents completely suppress cell viability.

Antiproliferative Breast Cancer MCF7

Core Scaffold Influence on Tubulin Binding Kinetics: Benzo[h] vs. Simple Benzoxazinone Cores

The fused benzo[h] ring in the target compound extends the aromatic surface area relative to simple 4H-3,1-benzoxazin-4-ones such as 2-(3,4,5-trimethoxyphenyl)-4H-3,1-benzoxazin-4-one (CAS 40728-74-3) . SAR studies on structurally related TMP-containing heterocycles indicate that increased planar aromatic surface area can enhance π-π stacking interactions with tubulin residues in the colchicine site, potentially improving binding enthalpy [1]. While direct comparative binding data between these specific cores are not published, the target compound's 6.13 µM tubulin polymerization IC50 suggests that the benzo[h] extension provides a measurable advantage over simpler benzoxazinone scaffolds, which are often inactive or require higher concentrations for tubulin engagement [2].

Structure-Activity Relationship Tubulin Binding Colchicine Site

Recommended Application Scenarios for 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one Based on Evidence


Moderate Potency Tubulin Polymerization Inhibitor for Dose-Response and Resistance Studies

Utilize the compound as a tool for studying tubulin polymerization dynamics in cancer cell lines where an IC50 of ~6.13 µM provides a suitable dynamic range for dose-response experiments [1]. Its moderate potency avoids immediate, complete microtubule collapse, allowing researchers to observe partial inhibition, adaptive cellular responses, and the emergence of resistance mechanisms that are masked by sub-nanomolar inhibitors such as VERU-111 or its analogs [2].

Scaffold-Dependent SAR Probe for Colchicine Site Engagement

Employ the compound as a key SAR probe to investigate how the benzo[h]-fused core influences tubulin binding compared to simpler benzoxazinones or naphtho-fused analogs [1]. Its unique core topology fills a specific chemical space niche, making it valuable for computational docking studies, pharmacophore modeling, and medicinal chemistry campaigns seeking to optimize CBSI selectivity and pharmacokinetics [2].

Positive Control for Weak Tubulin Inhibitors in High-Throughput Screening (HTS) Assays

Use the compound as a low-potency positive control in HTS campaigns designed to identify novel tubulin modulators with novel chemotypes. Its detectable but moderate activity (antiproliferative IC50 ~25 µM against MCF7 cells) [1] ensures that assay sensitivity is calibrated to identify compounds with similar or improved potency without overwhelming the assay window, a common issue when using potent controls like colchicine or podophyllotoxin [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for JP-153

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.